(S)-4-Hydroxy-4-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Hydroxy-4-methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a hydroxyl group and a methyl group attached to the pyrrolidinone ring, which contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-4-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-hydroxy-4-methylbutanoic acid with ammonia or an amine can lead to the formation of the desired pyrrolidinone ring. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Hydroxy-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-methylpyrrolidin-2-one.
Reduction: The compound can be reduced to form 4-methylpyrrolidine, where the carbonyl group is converted to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 4-Methylpyrrolidin-2-one
Reduction: 4-Methylpyrrolidine
Substitution: Various substituted pyrrolidinones depending on the substituent introduced.
Scientific Research Applications
(S)-4-Hydroxy-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-Hydroxy-4-methylpyrrolidin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and the pyrrolidinone ring play crucial roles in its binding affinity and specificity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its overall mechanism of action.
Comparison with Similar Compounds
(S)-4-Hydroxy-4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
4-Hydroxy-2-pyrrolidinone: Lacks the methyl group, which may affect its reactivity and binding properties.
4-Methyl-2-pyrrolidinone: Lacks the hydroxyl group, which may influence its solubility and chemical behavior.
Pyrrolidine: A simpler structure without the hydroxyl and carbonyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(4S)-4-hydroxy-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO2/c1-5(8)2-4(7)6-3-5/h8H,2-3H2,1H3,(H,6,7)/t5-/m0/s1 |
InChI Key |
IKBAOKIBAADRKR-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)NC1)O |
Canonical SMILES |
CC1(CC(=O)NC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.